Tyr-Ala

Description

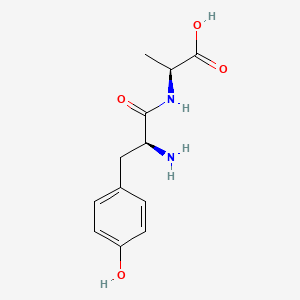

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUJNGEGZDXGO-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317223 | |

| Record name | Tyrosylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-08-5 | |

| Record name | Tyrosylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dipeptide Tyr-Ala: A Comprehensive Technical Guide on its Structure, Function, and Experimental Analysis

For Immediate Release

This technical guide provides an in-depth overview of the dipeptide Tyrosyl-Alanine (Tyr-Ala), a molecule of growing interest in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the structure, synthesis, and diverse biological functions of this compound, supported by experimental protocols and quantitative data.

Introduction

The this compound dipeptide, composed of L-tyrosine and L-alanine residues, exists in two isomeric forms: L-Tyrosyl-L-Alanine (this compound) and L-Alanyl-L-Tyrosine (Ala-Tyr). As a naturally occurring metabolite found in various organisms, this compound has demonstrated a range of biological activities, from promoting melanogenesis to exhibiting antioxidant and anti-diabetic properties.[1] This guide will explore the multifaceted nature of this dipeptide, providing a foundational resource for its study and potential therapeutic applications.

Structure and Physicochemical Properties

The fundamental structure of this compound consists of a tyrosine residue linked to an alanine (B10760859) residue via a peptide bond. The sequence of these amino acids determines the specific isomer and its corresponding chemical properties.

Table 1: Physicochemical Properties of this compound and Ala-Tyr

| Property | L-Tyrosyl-L-Alanine (this compound) | L-Alanyl-L-Tyrosine (Ala-Tyr) |

| Molecular Formula | C12H16N2O4 | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol | 252.27 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| CAS Number | 730-08-5 | 3061-88-9 |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N | C--INVALID-LINK--O)C(=O)O">C@HN |

Synthesis and Purification

The chemical synthesis of this compound dipeptides is most commonly and efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Experimental Protocol for Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of L-Tyrosyl-L-Alanine (this compound) using Fmoc chemistry.

Materials and Reagents:

-

Fmoc-Ala-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Experimental Workflow:

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Step-by-Step Procedure:

-

Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from alanine by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.

-

Coupling: Activate Fmoc-Tyr(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine with 20% piperidine in DMF (2 x 10 min).

-

Final Washing: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

-

Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.

Purification and Characterization

RP-HPLC Purification:

-

Column: C18 column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 5-40% B over 30 minutes is typically effective.

-

Detection: 220 nm and 280 nm.

Characterization:

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized dipeptide.

-

NMR Spectroscopy (1H and 13C): To confirm the structure and purity of the dipeptide.

Biological Functions and Mechanisms of Action

The this compound dipeptide exhibits a range of biological activities, with its function often dependent on the specific isomer.

Promotion of Melanogenesis

L-Alanyl-L-Tyrosine (Ala-Tyr) has been shown to promote the synthesis of melanin (B1238610).[2] This is primarily due to its ability to be rapidly hydrolyzed in cells to release L-tyrosine, the primary substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanin production.

Signaling Pathway for Melanogenesis:

Simplified pathway of Ala-Tyr in promoting melanogenesis.

Antioxidant and Anti-diabetic Activities

This compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress.[3] This activity is attributed to the electron-donating capacity of the tyrosine residue. In the context of type 2 diabetes, this compound has been shown to alleviate oxidative stress in pancreatic islets and improve glucose metabolism.

PI3K/Akt Signaling Pathway in this compound's Anti-diabetic Action:

This compound has been found to modulate the PI3K/Akt signaling pathway, which is crucial for glucose metabolism and cell survival.[3]

Role of this compound in the PI3K/Akt signaling pathway.

Potential Neurological and Anti-inflammatory Effects

Research on tyrosine-containing dipeptides suggests potential roles in brain function.[4][5] this compound, upon oral administration, may influence neurotransmitter synthesis due to the bioavailability of tyrosine. Furthermore, some dipeptides have been shown to possess anti-inflammatory properties, though the specific mechanisms for this compound are still under investigation.

Experimental Protocols for Functional Assays

Melanin Content Assay in B16F10 Cells

Experimental Workflow:

Workflow for Melanin Content Assay.

Step-by-Step Procedure:

-

Cell Culture: Culture B16F10 melanoma cells in DMEM with 10% FBS.

-

Treatment: Seed cells in a 24-well plate and treat with varying concentrations of Ala-Tyr for 48-72 hours.

-

Cell Lysis: Wash cells with PBS and lyse with 1N NaOH at 80°C for 1 hour.

-

Measurement: Measure the absorbance of the lysate at 405 nm.

-

Data Analysis: Normalize melanin content to total protein concentration.

Cellular Tyrosinase Activity Assay

Step-by-Step Procedure:

-

Cell Culture and Treatment: Culture and treat B16F10 cells with Ala-Tyr as described above.

-

Cell Lysis: Wash cells with PBS and lyse with a buffer containing 1% Triton X-100.

-

Enzyme Assay: Add L-DOPA substrate to the cell lysate and incubate at 37°C.

-

Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

-

Data Analysis: Normalize tyrosinase activity to total protein concentration.

Quantitative Data Summary

Table 2: Biological Activity of L-Alanyl-L-Tyrosine in B16-F10 Cells

| Parameter | Value | Reference |

| Purity (Post-synthesis) | 96.8% | [2] |

| Non-toxic Concentration Range | 100-800 µmol·L-1 | [2] |

| Effect on Melanin Production | Promotes melanin synthesis | [2] |

Table 3: Antioxidant and Anti-diabetic Effects of this compound

| Assay | Cell/Animal Model | Key Findings | Reference |

| ROS Scavenging | INS-1 Cells | Reduced H2O2-induced ROS | [3] |

| Insulin (B600854) Secretion | INS-1 Cells | Promoted insulin secretion | [3] |

| PI3K/Akt Pathway | INS-1 Cells | Increased phosphorylation of Akt | [3] |

| In vivo Anti-diabetic | T2DM Mice | Reduced blood glucose and improved lipid profile | [3] |

Conclusion

The this compound dipeptide is a versatile molecule with significant biological activities that warrant further investigation for its potential therapeutic applications. Its role in promoting melanogenesis, coupled with its antioxidant and anti-diabetic effects, highlights its importance in cellular metabolism and homeostasis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the structure-function relationships of this compound and to unlock its full therapeutic potential. As research progresses, a deeper understanding of its mechanisms of action, particularly in neurological and inflammatory processes, will be crucial for its development as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Properties of Tyrosyl-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of the dipeptide Tyrosyl-Alanine (Tyr-Ala). Composed of the amino acids tyrosine and alanine (B10760859), this dipeptide is a product of protein catabolism. While its specific biological signaling roles are not extensively documented, understanding its fundamental chemical characteristics is crucial for research in proteomics, metabolomics, and drug development. This document summarizes key physicochemical data, outlines detailed experimental protocols for property determination, and presents a logical framework for its metabolic fate.

Physicochemical Properties

The chemical properties of Tyrosyl-Alanine are dictated by its constituent amino acids: the aromatic, polar tyrosine and the small, nonpolar alanine. These residues impart a unique combination of characteristics to the dipeptide.

Structure and Identification

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid[1]

-

Molecular Formula: C₁₂H₁₆N₂O₄[1]

-

Molecular Weight: 252.27 g/mol [1]

-

CAS Number: 730-08-5[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for Tyrosyl-Alanine. It is important to note that many of these values are predicted through computational models and await experimental verification.

| Property | Value | Source | Notes |

| pKa (Strongest Acidic) | 3.55 | ChemAxon (Predicted) | Refers to the α-carboxyl group. |

| pKa (Strongest Basic) | 8.02 | ChemAxon (Predicted) | Refers to the α-amino group. |

| Isoelectric Point (pI) | ~5.79 | Calculated | Estimated as the average of the two pKa values. |

| Water Solubility | 2.03 g/L | ALOGPS (Predicted) | |

| LogP | -2.1 | ALOGPS (Predicted) | Indicates high hydrophilicity. |

| Melting Point | 230 °C (decomposes) | ||

| Polar Surface Area | 112.65 Ų | ChemAxon (Predicted) | |

| Hydrogen Bond Donor Count | 4 | ChemAxon (Predicted) | |

| Hydrogen Bond Acceptor Count | 5 | ChemAxon (Predicted) | |

| Rotatable Bond Count | 5 | ChemAxon (Predicted) |

Experimental Protocols

Detailed experimental validation of the predicted physicochemical properties is essential for rigorous scientific research. The following sections outline standardized protocols for determining the pKa and solubility of dipeptides like Tyrosyl-Alanine.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of Tyrosyl-Alanine by monitoring pH changes upon titration with a strong base.

Materials:

-

Tyrosyl-Alanine sample

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH), standardized

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of Tyrosyl-Alanine and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to the Tyrosyl-Alanine solution to ensure all ionizable groups are fully protonated.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing 0.1 M NaOH above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record the new pH value and the total volume of NaOH added.

-

Data Analysis: Plot the recorded pH values against the equivalents of NaOH added. The resulting titration curve will show inflection points corresponding to the pKa values of the α-carboxyl and α-amino groups. The pKa is the pH at which half of the respective group has been deprotonated.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of Tyrosyl-Alanine in water.

Materials:

-

Tyrosyl-Alanine sample

-

Deionized water

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of Tyrosyl-Alanine to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a known volume of deionized water.

-

Quantification: Determine the concentration of Tyrosyl-Alanine in the diluted supernatant using a validated analytical method such as HPLC with UV detection or UV-Vis spectrophotometry by comparing the signal to a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the undissolved sample to determine the aqueous solubility in g/L or mol/L.

Biological Context and Metabolic Fate

While specific signaling pathways for Tyrosyl-Alanine have not been elucidated, its metabolic fate is likely intertwined with the well-established pathways of its constituent amino acids, tyrosine and alanine. Tyrosyl-Alanine is an incomplete breakdown product of protein digestion or catabolism.[2] Once formed, it is likely further hydrolyzed into its constituent amino acids by peptidases.

Enzymatic Degradation

Dipeptidases present in various tissues and on the brush border of the small intestine are responsible for the hydrolysis of dipeptides into free amino acids. This process is crucial for the absorption and subsequent utilization of amino acids from dietary proteins.

Metabolic Pathways of Constituent Amino Acids

Following hydrolysis, tyrosine and alanine enter their respective metabolic pathways. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones, and can also be degraded to produce energy.[3][4][5] Alanine plays a key role in the glucose-alanine cycle for transporting amino groups to the liver and is readily converted to pyruvate (B1213749) for entry into central carbon metabolism.

References

- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tyrosyl-Alanine (HMDB0029098) [hmdb.ca]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of Tyrosyl-Alanine (Tyr-Ala) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Alanine (Tyr-Ala), composed of L-tyrosine and L-alanine, has emerged as a bioactive molecule with significant implications for cellular metabolism. While traditionally viewed as an intermediate product of protein digestion, recent evidence highlights its direct role in modulating cellular signaling pathways and mitigating oxidative stress, thereby influencing metabolic homeostasis. This technical guide provides an in-depth analysis of the known biological functions of this compound, focusing on its impact on cellular metabolism. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals. The primary documented role of this compound centers on its antioxidant properties, which in turn influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of glucose metabolism. While direct interactions with metabolic enzymes remain an area for future investigation, the downstream effects of this compound on cellular signaling provide a clear mechanism for its influence on metabolic processes.

Introduction: Dipeptides in Cellular Physiology

Dipeptides, consisting of two amino acids joined by a peptide bond, are fundamental molecules in biochemistry. Primarily derived from the digestion of dietary proteins, they are absorbed in the intestine and can be transported into the bloodstream. While many dipeptides are rapidly hydrolyzed into their constituent amino acids by peptidases in various tissues, including the liver, kidneys, and muscle, some exhibit unique biological activities beyond simply serving as a source of amino acids.[1][2] The specific sequence of amino acids in a dipeptide dictates its chemical properties and biological functions. Dipeptides containing aromatic amino acids like tyrosine are of particular interest due to their potential antioxidant activities.[3][4] this compound is one such dipeptide, identified as a metabolite in organisms like Brassica napus and Aeromonas veronii.[5]

The Antioxidant Role of this compound and its Impact on Metabolic Health

The most well-documented biological function of this compound is its potent antioxidant activity. In the context of metabolic disorders such as type 2 diabetes mellitus (T2DM), oxidative stress is a key pathological factor leading to pancreatic β-cell dysfunction and insulin (B600854) resistance.[1][6] this compound has been shown to mitigate oxidative stress, thereby protecting cells and improving metabolic parameters.

In Vitro Evidence: Protection of Pancreatic β-Cells

In a study utilizing the INS-1 pancreatic β-cell line, this compound demonstrated a significant protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress. This protection manifested as increased cell viability, a reduction in reactive oxygen species (ROS), and enhanced insulin secretion.[1][6]

In Vivo Evidence: Amelioration of Type 2 Diabetes Mellitus

The beneficial effects of this compound have also been observed in a high-fat diet-induced mouse model of T2DM. Administration of this compound led to improvements in several key metabolic and oxidative stress markers.[1][6]

Data Presentation: Quantitative Effects of this compound Administration in a T2DM Mouse Model

| Parameter | Control (T2DM) | This compound Treated (T2DM) | Percentage Change | Reference |

| Fasting Blood Glucose | Elevated | Reduced | ▼ | [1][6] |

| Serum Insulin | Elevated (Insulin Resistance) | Reduced | ▼ | [1][6] |

| Hemoglobin A1c (HbA1c) | Elevated | Reduced | ▼ | [1][6] |

| Total Cholesterol (TC) | Elevated | Reduced | ▼ | [1][6] |

| Triglycerides (TG) | Elevated | Reduced | ▼ | [1][6] |

| Malondialdehyde (MDA) | Elevated | Reduced | ▼ | [1][6] |

| Superoxide Dismutase (SOD) Activity | Reduced | Enhanced | ▲ | [1][6] |

| Glutathione (GSH) Activity | Reduced | Enhanced | ▲ | [1][6] |

This table summarizes the qualitative changes observed in the study. For specific quantitative values, please refer to the original publication.

Modulation of the PI3K/Akt Signaling Pathway by this compound

A key mechanism through which this compound exerts its metabolic effects is the modulation of the PI3K/Akt signaling pathway. This pathway is central to the regulation of glucose metabolism, cell growth, and survival.[7] Insulin signaling, for instance, heavily relies on the activation of this cascade to promote glucose uptake and utilization.[1][6]

Western blot analyses have revealed that this compound can regulate the PI3K/Akt pathway, which is associated with glycometabolism.[1][6] By mitigating oxidative stress, this compound likely preserves the integrity and function of key components of this pathway, such as the insulin receptor and downstream signaling molecules, which can be impaired by ROS. The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn mediates a variety of downstream metabolic effects, including the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose uptake.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's biological role.

Reactive Oxygen Species (ROS) Assay

Objective: To quantify the intracellular ROS levels in response to oxidative stress and treatment with this compound.

Methodology:

-

Cell Culture: Plate INS-1 cells in a 96-well plate and culture until they reach approximately 80% confluency.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Introduce an oxidative agent, such as H₂O₂ (e.g., 200 µM), to the cells for a short incubation period (e.g., 30 minutes).

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader. The intensity of the fluorescence is proportional to the intracellular ROS levels.

Western Blot for PI3K/Akt Pathway Analysis

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.

Methodology:

-

Protein Extraction: Following treatment with this compound and/or an oxidative stressor, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K and Akt.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Future Directions and Advanced Experimental Workflows

While the antioxidant and signaling roles of this compound are becoming clearer, its direct interaction with the metabolic machinery of the cell remains largely unexplored. Future research should focus on elucidating these potential direct roles.

Identifying Direct Protein Targets of this compound

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify the direct binding targets of a small molecule like this compound within a cell.[2][8] This method is based on the principle that a protein's thermal stability changes upon ligand binding.

References

- 1. Antioxidant Effect of this compound Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Using peptides to study protein-protein interactions. | Semantic Scholar [semanticscholar.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Tyrosyl-Alanine (Tyr-Ala)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Tyrosyl-Alanine (Tyr-Ala) is a molecule of interest with occurrences in various organisms, including Brassica napus and Aeromonas veronii[1]. While the precise biological roles of this compound are a subject of ongoing research, the synthesis of this and other dipeptides is of significant interest for applications in drug development, nutrition, and biotechnology. This technical guide provides a detailed overview of the primary known biological synthesis pathway for this compound, which is mediated by L-amino acid ligases. The guide will cover the enzymatic reaction, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the synthesis pathway and experimental workflows.

Core Synthesis Pathway: L-Amino Acid Ligase-Mediated Synthesis

The biosynthesis of this compound in organisms is not typically a result of ribosomal protein synthesis, where amino acids are incorporated into long polypeptide chains based on an mRNA template. Instead, for dipeptides like this compound, a more direct enzymatic ligation is a key pathway. This process is catalyzed by L-amino acid ligases, which join two free amino acids in an ATP-dependent manner.

Recent studies have demonstrated the efficient synthesis of the isomeric dipeptide Ala-Tyr, which follows the same catalytic mechanism, using an L-amino acid ligase from Bacillus subtilis coupled with an ATP regeneration system[2]. This enzymatic cascade represents a promising and efficient method for the biotechnological production of such dipeptides.

Enzymatic Reaction:

The core reaction for the synthesis of this compound by an L-amino acid ligase can be summarized as follows:

L-Tyrosine + L-Alanine + ATP → L-Tyrosyl-L-Alanine + ADP + Pi

This reaction is often coupled with an ATP regeneration system to drive the synthesis towards the product and improve economic feasibility. A common and effective ATP regeneration system involves the use of polyphosphate kinase (PPK), which utilizes polyphosphate as a phosphate (B84403) donor to regenerate ATP from ADP.

Data Presentation

The following table summarizes the quantitative data from a study on the efficient synthesis of Ala-Tyr using an L-amino acid ligase from Bacillus subtilis (BsL-AAL) and a polyphosphate kinase from Sulfurovum lithotrophicum (PPKSL)[2].

| Parameter | Value | Conditions | Reference |

| Final Product Concentration | 40.1 mM | Optimized system with BsL-AAL and PPKSL | [2] |

| Molar Yield | 0.89 mol/mol | Based on the initial substrate concentration | [2] |

| Productivity | 13.4 mM/h | In the optimized one-pot reaction system | [2] |

| Optimal pH | ~9.5 | For the coupled enzyme system | [3] |

| Optimal Temperature | ~30°C | For the coupled enzyme system | [3] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound based on the principles outlined in the cited literature for Ala-Tyr synthesis[2][4].

1. Enzyme Preparation: L-Amino Acid Ligase and Polyphosphate Kinase

-

Gene Cloning and Expression: The genes encoding the L-amino acid ligase (from Bacillus subtilis) and polyphosphate kinase (from Sulfurovum lithotrophicum) are cloned into suitable expression vectors (e.g., pET-28a) and transformed into an expression host such as E. coli BL21(DE3).

-

Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation. The supernatant containing the His-tagged recombinant proteins is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes are dialyzed against a storage buffer and stored at -80°C.

2. Enzymatic Synthesis of this compound

-

Reaction Mixture: A one-pot reaction mixture is prepared containing L-Tyrosine, L-Alanine, ATP (catalytic amount), a phosphate donor for ATP regeneration (e.g., hexametaphosphate), MgCl2, and the purified L-amino acid ligase and polyphosphate kinase in a suitable buffer (e.g., 0.2 M boric acid-borax buffer, pH 9.5).

-

Reaction Conditions: The reaction is incubated at the optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 3 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of this compound using High-Performance Liquid Chromatography (HPLC).

3. Product Analysis and Quantification

-

HPLC Analysis: The concentration of this compound in the reaction mixture is determined by HPLC using a C18 column. The mobile phase can consist of a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. The dipeptide is detected by monitoring the absorbance at a specific wavelength (e.g., 280 nm).

-

Mass Spectrometry: The identity of the synthesized this compound can be confirmed by mass spectrometry (MS) to verify the correct molecular weight.

-

NMR Spectroscopy: For detailed structural confirmation, proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy can be performed on the purified product.

Mandatory Visualizations

Diagram 1: Enzymatic Synthesis Pathway of this compound

Caption: Enzymatic synthesis of this compound by L-amino acid ligase with ATP regeneration.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Workflow for enzymatic synthesis and analysis of this compound.

The enzymatic synthesis of this compound using L-amino acid ligases presents a highly efficient and specific method for the production of this dipeptide. This approach, particularly when coupled with an ATP regeneration system, offers significant advantages in terms of yield and productivity. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to explore the synthesis and potential applications of this compound and other dipeptides. Further research may yet uncover other synthesis pathways, such as those involving non-ribosomal peptide synthetases (NRPSs), which are known for producing a wide variety of peptide natural products in microorganisms[5][6]. However, the L-amino acid ligase pathway currently stands as a well-documented and highly promising route for the controlled synthesis of this compound.

References

- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-ribosomal peptide synthetases – Di Ventura Lab [diventura.biologie.uni-freiburg.de]

- 6. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-Ala Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Tyr-Ala (Tyrosyl-Alanine), from its historical context within the broader field of peptide chemistry to its synthesis, and known biological activities. This document details its antioxidant properties and its emerging role in cellular signaling, particularly through the PI3K/Akt pathway, and in melanogenesis. Detailed experimental protocols for the synthesis and functional characterization of this compound are provided, along with a compilation of available quantitative data. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular mechanisms associated with this dipeptide.

Discovery and History

The journey of the this compound dipeptide is intrinsically linked to the foundational discoveries in peptide chemistry. While the specific first synthesis of this compound is not prominently documented in seminal historical texts, its existence as a fundamental dipeptide was implicitly understood with the pioneering work on peptide synthesis in the early 20th century.

The groundwork for peptide synthesis was laid by Emil Fischer, who first proposed the concept of the "peptide bond" in the late 1890s and achieved the synthesis of the first dipeptide, glycylglycine, in 1901.[1] This breakthrough earned him the Nobel Prize in Chemistry in 1902 and opened the door for the systematic synthesis of peptides.[1] The amino acid Tyrosine was first isolated from casein in cheese in 1846 by Justus von Liebig, while Alanine was first synthesized in 1850.[2][3]

The development of protecting group strategies and coupling reagents throughout the 20th century, notably the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963, made the synthesis of specific peptide sequences like this compound routine.[4] Early research on dipeptides often focused on their role as simple models for protein structure and metabolism. However, in recent years, specific biological activities of short peptides, including this compound, have become a significant area of research.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of this compound. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the first amino acid, Fmoc-Ala-OH, to the resin using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound Alanine using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound Alanine using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). The tert-butyl (tBu) group protects the hydroxyl group of the Tyrosine side chain.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and HPLC analysis.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical synthesis, often providing high stereospecificity and milder reaction conditions.

Experimental Protocol: Enzymatic Synthesis of this compound

One approach involves using a ligase enzyme to catalyze the formation of the peptide bond.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-Alanine, L-Tyrosine, an L-amino acid ligase, and an ATP regeneration system in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH for the specific ligase used.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Purification: Once the reaction is complete, purify the this compound dipeptide from the reaction mixture using chromatographic techniques.

Biological Activities and Signaling Pathways

This compound exhibits several notable biological activities, with its antioxidant and signaling roles being the most extensively studied.

Antioxidant Activity

Dipeptides containing Tyrosine are known to possess potent antioxidant activity.[2] The phenolic hydroxyl group of the Tyrosine residue can donate a hydrogen atom to scavenge free radicals.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Assay Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a specific volume of the this compound sample solution to a defined volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solution at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the peptide required to scavenge 50% of the ABTS radicals, can then be determined.

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC50 Value | Reference |

| ABTS Radical Scavenging | Data not yet available in searched literature | - |

| DPPH Radical Scavenging | Data not yet available in searched literature | - |

Note: While the antioxidant potential of Tyr-containing peptides is established, specific IC50 values for this compound were not found in the initial literature search and require further investigation.

Role in Melanogenesis

Recent studies have indicated that this compound can promote the production of melanin (B1238610).[5] As a dipeptide containing Tyrosine, a primary substrate for the enzyme tyrosinase, it can be rapidly broken down to release Tyrosine, which then enters the melanogenesis pathway.[5]

Experimental Protocol: Melanin Content Assay in B16-F10 Cells

-

Cell Culture: Culture B16-F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 6-well plate at a density of approximately 2.5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control, such as α-melanocyte-stimulating hormone (α-MSH), can be used.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them with 1N NaOH containing 10% DMSO.

-

Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.

-

Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader. The melanin content can be normalized to the total protein content of each sample.

Quantitative Data: Effect of this compound on Melanin Production

| Cell Line | Treatment Concentration | Effect on Melanin Production | EC50 Value | Reference |

| B16-F10 | 100-800 µmol·L⁻¹ | Promotes melanin production | Not yet determined | [5] |

Involvement in the PI3K/Akt Signaling Pathway

This compound has been shown to regulate the PI3K/Akt signaling pathway, which is a critical intracellular pathway involved in cell survival, growth, proliferation, and metabolism. The proposed mechanism involves this compound's ability to reduce intracellular reactive oxygen species (ROS), which can inhibit the phosphorylation of key components of the PI3K/Akt pathway. By reducing ROS, this compound may help to maintain the normal function of this pathway.

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the proposed role of this compound.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

-

Cell Culture and Treatment: Culture relevant cells (e.g., INS-1) and treat with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of this compound on Akt phosphorylation.

Quantitative Data: Effect of this compound on PI3K/Akt Signaling

| Cell Line | Treatment | Effect on p-Akt/Total Akt Ratio | Reference |

| INS-1 | High glucose-induced oxidative stress + this compound | Reverses the downregulation of phosphorylated Akt | Data on specific fold change not yet available |

Note: While the regulatory role of this compound on the PI3K/Akt pathway is reported, specific quantitative data on the fold change in phosphorylation levels require further investigation from the primary literature.

Experimental Workflows

References

The Tyr-Ala Dipeptide: An In-depth Technical Guide on its Natural Occurrence, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosine-Alanine (Tyr-Ala), while seemingly a simple combination of two common amino acids, presents a fascinating area of study with implications for protein structure, function, and cellular signaling. This technical guide provides a comprehensive overview of the natural occurrence of the this compound motif in proteins, its functional significance, and detailed methodologies for its identification and characterization. Quantitative data on its frequency in proteomes is presented, alongside experimental protocols for its analysis. Furthermore, this guide explores the emerging role of this compound in specific biological processes, including a detailed look at its involvement in melanogenesis.

Natural Occurrence and Frequency of this compound in Proteomes

The prevalence of a specific dipeptide within a proteome can offer insights into its evolutionary conservation and potential functional importance. Analysis of vast protein sequence databases reveals the frequency of all 400 possible dipeptide combinations.

A comprehensive analysis of 5,029 proteomes indicates that the this compound (YA) dipeptide has a specific frequency of occurrence.[1] While random distribution would suggest a frequency of 0.25% for any given dipeptide, the actual observed frequencies deviate, with some di-peptides being overrepresented and others underrepresented.[1] This deviation from random chance suggests selective pressures that may be linked to the structural or functional roles of these dipeptides.

| Dipeptide Combination | Frequency (‰) in 5,029 Proteomes |

| This compound (YA) | 2.21 |

Table 1: Frequency of the this compound Dipeptide. The table summarizes the frequency of the this compound dipeptide, presented in per mille (‰), based on data from a comprehensive analysis of 5,029 proteomes.[1]

Structural Significance of the this compound Motif

The physicochemical properties of both tyrosine and alanine (B10760859) contribute to the structural roles the this compound motif can play within a protein. Tyrosine, with its bulky, aromatic side chain, can participate in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding through its hydroxyl group.[2] Alanine, on the other hand, is a small, non-polar amino acid that provides conformational flexibility.

The juxtaposition of these two residues can lead to specific structural features:

-

Protein-Protein Interfaces: The this compound motif can be found at the interface of interacting proteins. The aromatic ring of tyrosine can engage in hydrophobic and aromatic interactions with residues on the partner protein, while the small size of alanine can allow for close packing and shape complementarity at the interface.[2][3][4]

-

Secondary Structure Propensities: The presence of this compound can influence local secondary structure. While not a strong helix or sheet former on its own, its contribution will depend on the surrounding amino acid context.

-

Structural Stability: The hydrophobic nature of both residues can contribute to the hydrophobic core of a protein, promoting proper folding and stability.

Functional Roles of the this compound Dipeptide

The functional significance of the this compound dipeptide extends beyond its structural contributions and is an active area of research.

Antioxidant Activity

Peptides containing tyrosine are known to possess antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The this compound dipeptide has been specifically identified as having antioxidant capabilities.

Role in Melanogenesis

A significant and well-documented function of L-Alanyl-L-tyrosine is its role in promoting melanin (B1238610) synthesis.[5] Melanin is the primary pigment responsible for coloration in skin, hair, and eyes. L-Ala-L-Tyr serves as a more soluble and bioavailable precursor to L-tyrosine, the rate-limiting substrate for tyrosinase, the key enzyme in melanogenesis. After entering the body, L-Ala-L-Tyr is rapidly broken down, releasing tyrosine.[5]

The signaling pathway for melanogenesis is a complex cascade initiated by external stimuli such as UV radiation, leading to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF, in turn, upregulates the expression of tyrosinase and other enzymes involved in melanin production. The availability of the substrate, L-tyrosine, is a critical control point in this pathway.

Below is a simplified representation of the melanogenesis signaling pathway highlighting the role of L-Alanyl-L-tyrosine.

Experimental Protocols

The identification and characterization of the this compound dipeptide in a biological sample or as a synthetic product require a combination of techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

For creating standards or for use in biological assays, this compound can be synthesized using solid-phase peptide synthesis.

Principle: The peptide is assembled sequentially on a solid resin support. The C-terminal amino acid (Alanine) is first attached to the resin. The N-terminal protecting group (e.g., Fmoc) is removed, and the next amino acid (Tyrosine), with its N-terminus and side chain protected, is coupled. This cycle is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and purified.

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin or attach Fmoc-Ala-OH to a suitable resin (e.g., Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of Alanine. Wash the resin thoroughly with DMF.

-

Coupling of Tyrosine:

-

Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound Alanine.

-

Allow the coupling reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Monitor the completion of the reaction using a qualitative test like the Kaiser test.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF and then with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Incubate for 2-3 hours at room temperature.

-

-

Precipitation and Purification:

Below is a workflow diagram for the solid-phase synthesis of the this compound dipeptide.

Identification and Characterization of this compound

A. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For peptides, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile) with an ion-pairing agent like TFA.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).

-

Inject the sample onto a C18 column.

-

Elute with a gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA.

-

Detect the peptide by monitoring absorbance at 214 nm and 280 nm (due to the tyrosine aromatic ring).

-

The retention time of the sample peak can be compared to that of a synthetic this compound standard for identification.

-

B. Mass Spectrometry (MS):

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For peptide identification, electrospray ionization (ESI) is often coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Tandem mass spectrometry (MS/MS) involves fragmentation of a selected parent ion to obtain sequence information.

-

Protocol:

-

Introduce the sample into the ESI source, often from the eluent of an HPLC system (LC-MS).

-

Acquire a full scan mass spectrum to determine the m/z of the parent ion. The expected [M+H]+ for this compound is approximately 253.12 Da.

-

Select the parent ion for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Analyze the fragment ion spectrum. Key fragments for this compound would include the y1 ion (Ala + H, m/z ~90.05) and the b1 ion (Tyr - CO, m/z ~136.08).

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). For peptides, NMR can be used to confirm the primary sequence and determine the three-dimensional structure in solution.

-

Protocol:

-

Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a concentration of at least 0.5 mM.[9]

-

Acquire a series of 1D and 2D NMR spectra, such as ¹H, COSY, TOCSY, and NOESY.

-

Resonance Assignment: Identify the spin systems for each amino acid using COSY and TOCSY spectra. The characteristic aromatic signals will identify Tyrosine, and the methyl doublet will be characteristic of Alanine.

-

Sequential Assignment: Use NOESY spectra to identify through-space correlations between adjacent amino acid residues to confirm the this compound sequence.

-

Structural Analysis: Analyze NOE cross-peaks and coupling constants to determine distance and dihedral angle restraints, which can be used to calculate the three-dimensional structure of the dipeptide.[9][10][11][12]

-

Conclusion

The this compound dipeptide, though a small molecule, holds considerable interest for researchers in protein chemistry, drug development, and cell biology. Its non-random occurrence in proteomes points to its conserved roles. Functionally, it contributes to antioxidant defense and plays a crucial role as a bioavailable precursor for melanin synthesis. The experimental protocols detailed in this guide provide a robust framework for the synthesis, identification, and structural analysis of this compound. Future research into the specific roles of the this compound motif in protein-protein interactions and other signaling pathways will undoubtedly uncover further complexities and potential therapeutic applications of this seemingly simple dipeptide.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein–Protein Interactions Mediated by Helical Tertiary Structure Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. agilent.com [agilent.com]

- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

An In-depth Technical Guide on the Core Characteristics of the Tyr-Ala Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) serves as a fundamental model for understanding peptide structure and function. Composed of the aromatic amino acid tyrosine and the small, aliphatic amino acid alanine (B10760859), the this compound peptide bond encapsulates key physicochemical properties that influence polypeptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the this compound peptide bond, focusing on its structural characteristics, conformational dynamics, and the experimental and computational methodologies used for its characterization. This document is intended to be a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.

Physicochemical Properties of this compound

The this compound dipeptide is a molecule with the chemical formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol .[1] It is known to exist as a metabolite in various organisms, including Brassica napus and Aeromonas veronii.[1] While it is a product of protein digestion or catabolism, some dipeptides are known to have physiological or cell-signaling effects.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[1] |

| Molecular Weight | 252.27 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | PubChem[1] |

| Sequence | YA | PubChem[1] |

| Role | Metabolite | ChEBI[1] |

Structural Characteristics of the this compound Peptide Bond

The geometry of the peptide bond is crucial for determining the overall conformation of a peptide. While a crystal structure for this compound is not publicly available, data from high-resolution crystal structures of other dipeptides and computational studies provide insights into the expected bond lengths and angles.

Bond Lengths and Angles

The peptide bond (C-N) exhibits partial double bond character due to resonance, resulting in a planar and rigid structure. The typical length of a peptide bond is approximately 1.33 Å. The N-Cα and Cα-C bond lengths are typically around 1.45 Å and 1.52 Å, respectively.

| Bond | Typical Length (Å) |

| C-N (peptide bond) | ~1.33 |

| N-Cα | ~1.45 |

| Cα-C | ~1.52 |

| C=O | ~1.23 |

Note: These are generalized values. Actual bond lengths can vary slightly based on the local chemical environment and conformational state.

Conformational Dynamics

The conformational flexibility of the this compound dipeptide is primarily determined by the rotation around the single bonds of the peptide backbone, defined by the dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The bulky aromatic side chain of tyrosine and the small methyl side chain of alanine influence the accessible regions of the Ramachandran plot.

Cis/Trans Isomerization

While the trans conformation of the peptide bond is energetically favored for most amino acid pairs, the presence of a preceding aromatic residue can increase the population of the cis isomer. A ¹H NMR study on Ala-Tyr revealed the presence of a cis isomer population of 0.1% to 1% in aqueous solution. The study determined the rate constant for the trans to cis interconversion and the activation energy for this process, providing valuable quantitative data on the dynamics of the this compound peptide bond.

| Parameter | Value |

| trans → cis rate constant (ktc) at 298 K | 2.4 x 10⁻³ s⁻¹ |

| Activation Energy (Ea) for trans → cis | 76.7 ± 1.5 kJ mol⁻¹ |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with a preserved C-terminal carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Ala-OH

-

Fmoc-Tyr(tBu)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine (B6355638) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Loading (Fmoc-Ala-OH):

-

Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 1 hour.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Capping of Unreacted Sites: Add a solution of DCM/Methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted chloride sites. Wash with DCM (3x) and DMF (3x).

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat step 4.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase HPLC.

-

Solid-Phase Synthesis Workflow for this compound.

HPLC Purification of this compound

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3][4]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Preparative C18 column

Mobile Phases:

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the this compound peptide.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase composition.

-

Inject the dissolved crude peptide.

-

Run a gradient optimized from the analytical run to separate the this compound peptide from impurities.

-

Monitor the elution at 220 nm and 280 nm (for the tyrosine aromatic ring).

-

Collect fractions corresponding to the main peptide peak.

-

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of peptides in solution.

Sample Preparation:

-

Dissolve the purified this compound peptide (1-5 mg) in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture.

-

Add a small amount of a reference standard (e.g., DSS or TSP).

NMR Experiments:

-

1D ¹H NMR: Provides information on the number and types of protons in the molecule.

-

1D ¹³C NMR: Provides information on the carbon skeleton.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the peptide's conformation.

Data Analysis Workflow:

-

Spin System Identification: Use the COSY and TOCSY spectra to identify the proton spin systems for the alanine and tyrosine residues.

-

Sequential Assignment: Use NOESY/ROESY to identify through-space correlations between adjacent residues (e.g., between the α-proton of Tyr and the amide proton of Ala) to confirm the sequence.

-

Conformational Analysis: Analyze the NOE intensities and coupling constants to determine the preferred solution conformation of the dipeptide.

NMR Data Acquisition and Analysis Workflow.

Biological Role and Signaling

The primary established biological role of this compound is as a metabolite resulting from protein breakdown.[1] However, the constituent amino acids play significant roles in biological signaling. Tyrosine is a precursor for the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[5] Small peptides containing tyrosine have been shown to be involved in various signaling pathways in plants.[2] While a specific signaling pathway directly initiated by the this compound dipeptide has not been extensively characterized, its potential to act as a signaling molecule or a modulator of existing pathways warrants further investigation.

Potential Biological Roles of this compound.

Conclusion

The this compound dipeptide, while simple in structure, provides a rich platform for studying the fundamental characteristics of peptide bonds. Its conformational dynamics, influenced by the interplay of its aromatic and aliphatic side chains, can be thoroughly investigated using a combination of NMR spectroscopy and computational modeling. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and characterization of this compound and similar dipeptides. A deeper understanding of the structure-function relationships of small peptides like this compound is crucial for advancing the fields of peptide-based drug design and molecular biology. Future research focusing on the potential direct biological activities and signaling roles of this compound could unveil novel therapeutic applications.

References

- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Small Peptides: Orchestrators of Plant Growth and Developmental Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility and Stability of Tyr-Ala in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide Tyrosyl-Alanine (Tyr-Ala) in aqueous solutions. Understanding these fundamental physicochemical properties is critical for the development of peptide-based therapeutics, ensuring optimal formulation, delivery, and efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development efforts.

Physicochemical Properties of this compound

This compound is a dipeptide composed of L-tyrosine and L-alanine. Its structure combines a hydrophobic aromatic residue (tyrosine) with a small, nonpolar aliphatic residue (alanine). This composition influences its behavior in aqueous environments.

| Property | Value | Source |

| Molecular Formula | C12H16N2O4 | --INVALID-LINK-- |

| Molecular Weight | 252.27 g/mol | --INVALID-LINK-- |

| Isoelectric Point (pI) | ~5.4 (Estimated) | Inferred from constituent amino acids |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Solubility of this compound in Aqueous Solutions

The solubility of this compound is significantly influenced by the pH of the aqueous solution, a characteristic largely governed by the ionizable amino and carboxyl groups, as well as the phenolic hydroxyl group of the tyrosine residue.

pH-Dependent Solubility

Table 1: Quantitative Solubility Data for this compound and L-Tyrosine

| Compound | Condition | Solubility | Source |

| This compound | Water, pH 1 (adjusted with 1M HCl), with sonication | 66.67 mg/mL (264.28 mM) | --INVALID-LINK-- |

| L-Tyrosine | Water, 25 °C, pH 3.2-7.5 | 0.45 mg/mL | [1] |

| L-Tyrosine | 0.05 M HCl, 25 °C, pH 1.45 | ~3.0 mg/mL (0.0165 M) | [2] |

| L-Tyrosine | 0.0498 M NaOH, 25 °C, pH 9.95 | ~6.5 mg/mL (0.0358 M) | [2] |

General guidelines for solubilizing neutral peptides like this compound suggest first attempting dissolution in water. If the peptide is poorly soluble, the use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), or methanol (B129727) may be necessary. For peptides with low aqueous solubility, adjusting the pH away from the isoelectric point can significantly enhance solubility.[3][4]

Effect of Temperature

The solubility of dipeptides in water generally increases with temperature.[5] While specific data for the temperature-dependent solubility of this compound is not available, this general principle is expected to apply.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by hydrolysis of the peptide bond and oxidation of the tyrosine side chain. These degradation pathways are dependent on factors such as pH, temperature, light exposure, and the presence of metal ions.

Degradation Pathways

3.1.1. Hydrolysis

The amide bond linking tyrosine and alanine (B10760859) is susceptible to hydrolysis, breaking the dipeptide into its constituent amino acids. This reaction is catalyzed by both acidic and basic conditions. The stability of a similar compound, an ester of 5-aminolevulinic acid and tyrosine (ALA-Tyr), was found to be significantly lower at neutral pH compared to acidic pH, indicating that the peptide bond in this compound is also likely more stable at lower pH values.

3.1.2. Oxidation

The phenolic side chain of the tyrosine residue is a primary site for oxidation.[6] Oxidative degradation can be initiated by exposure to light (photo-oxidation), reactive oxygen species (ROS), or metal ions. Common oxidation products of tyrosine-containing peptides include the formation of 3,4-dihydroxyphenylalanine (DOPA) derivatives and dityrosine (B1219331) cross-links.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis | L-Tyrosine, L-Alanine |

| Oxidation | Tyr(3,4-DOPA)-Ala, Dityrosine-linked this compound dimers |

Factors Influencing Stability

-

pH: Peptide hydrolysis is pH-dependent, with rates typically increasing at pH values away from the range of maximum stability (often around pH 4-6).

-

Temperature: Degradation rates, particularly hydrolysis, increase with temperature. The relationship between temperature and reaction rate can often be described by the Arrhenius equation.

-

Light: Exposure to UV light can promote the photo-oxidation of the tyrosine residue.

-

Metal Ions: Trace metal ions can catalyze oxidative degradation.